
Unveiling the Performance of GSK's DNMT1
Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3735967

Cat. No.: B15568910 Get Quote

While specific published performance data for GSK3735967 remains limited in the public

domain, a comprehensive analysis of closely related, potent, and selective non-nucleoside

inhibitors of DNA methyltransferase 1 (DNMT1) from GlaxoSmithKline provides valuable

insights into their expected performance in both biochemical and cellular assays. This guide

compares the publicly available data for representative GSK DNMT1 inhibitors, such as GSK-

3484862, with standard-of-care alternatives, offering a benchmark for their activity and

mechanistic characteristics.

Biochemical Potency and Selectivity
GSK's novel class of dicyanopyridine-containing DNMT1 inhibitors demonstrates high potency

and selectivity. These compounds are reversible, non-nucleoside inhibitors of DNMT1. For

instance, GSK3735967 is reported to have an IC50 of 40 nM for DNMT1.[1] Similarly, GSK-

3484862, a well-characterized compound from this class, shows remarkable selectivity for

DNMT1 over other methyltransferases, including DNMT3A and DNMT3B, and a panel of over

300 protein kinases.[2]
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Compound Target IC50 (nM) Assay Type Reference

GSK3735967 DNMT1 40 Biochemical ProbeChem[1]

GSK-3484862 DNMT1 400 Biochemical

Gilmartin et al.

(as part of a

racemic mixture)

[3]

Decitabine
DNMTs (pan-

inhibitor)

Not applicable

(covalent

inhibitor)

N/A
General

Knowledge

Cellular Activity and Mechanism of Action
In cellular assays, these GSK inhibitors induce global DNA hypomethylation and reactivate

silenced genes.[3] A key mechanistic feature of compounds like GSK-3484862 is the induction

of proteasome-dependent degradation of DNMT1 protein in cells, without affecting DNMT1

mRNA levels. This leads to a rapid and pronounced loss of DNMT1 protein, contributing to the

observed hypomethylation.

Compound Cell Line Effect Concentration Reference

GSK-3484862

A549 (human

lung

adenocarcinoma)

Drastic reduction

in DNMT1

protein levels

2 µM or 4 µM Chen et al.

GSK-3484862

Murine

embryonic stem

cells (mESCs)

Global DNA

methylation loss

from ~70% to

<18%

10 µM or below Katt-Katt et al.

Decitabine Various

DNA

hypomethylation

and cytotoxicity

Varies
General

Knowledge

Experimental Protocols
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DNMT1 Inhibition Assay (Biochemical)
A common method to determine the half-maximal inhibitory concentration (IC50) for DNMT1

inhibitors is a scintillation proximity assay.

Principle: This assay measures the incorporation of a radiolabeled methyl group from S-

adenosyl-L-[methyl-³H]-methionine onto a DNA substrate by DNMT1.

Protocol:

Recombinant human DNMT1 enzyme is incubated with a biotinylated DNA substrate and S-

adenosyl-L-[methyl-³H]-methionine.

The test compound (e.g., GSK3735967) is added at various concentrations.

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 37°C).

The reaction is stopped, and streptavidin-coated scintillation proximity assay beads are

added. These beads bind to the biotinylated DNA.

When the radiolabeled methyl group is incorporated into the DNA, it comes into close

proximity with the scintillant in the beads, producing a light signal that is detected by a

scintillation counter.

The IC50 value is calculated by plotting the inhibition of the signal against the log of the

inhibitor concentration.

Biochemical DNMT1 Inhibition Assay Workflow

Start: Prepare Reaction Mix
(DNMT1, DNA Substrate, [³H]-SAM)

Add GSK3735967
(Varying Concentrations)

Incubate
(e.g., 37°C)

Stop Reaction &
Add SPA Beads

Detect Signal
(Scintillation Counter) Calculate IC50

Click to download full resolution via product page

Biochemical assay workflow for determining DNMT1 inhibition.
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Cellular DNMT1 Degradation Assay (Western Blot)
Principle: This method visualizes the amount of DNMT1 protein in cells after treatment with an

inhibitor.

Protocol:

Culture cells (e.g., A549) to a desired confluency.

Treat the cells with the test compound (e.g., GSK-3484862) at various concentrations and for

different durations.

Lyse the cells to extract total protein.

Determine the protein concentration of the lysates.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane (e.g., PVDF).

Probe the membrane with a primary antibody specific for DNMT1.

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

Add a chemiluminescent substrate and detect the signal to visualize the DNMT1 protein

bands. A loading control (e.g., β-actin) is used to ensure equal protein loading.
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Cellular DNMT1 Degradation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK3735967 | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

3. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic
stem cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling the Performance of GSK's DNMT1 Inhibitors:
A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15568910?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568910?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_GSK3735967.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10189803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8672470/
https://www.benchchem.com/product/b15568910#gsk3735967-performance-in-published-vs-in-house-assays
https://www.benchchem.com/product/b15568910#gsk3735967-performance-in-published-vs-in-house-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15568910#gsk3735967-performance-in-published-
vs-in-house-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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